molecular formula C4H4N4O2 B577065 6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one CAS No. 13300-86-2

6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one

Cat. No.: B577065
CAS No.: 13300-86-2
M. Wt: 140.102
InChI Key: YSOKZOKZYWDKEH-UHFFFAOYSA-N
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Description

6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms

Preparation Methods

The synthesis of 6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one typically involves nitration reactions. One common method involves the nitration of fused 5,7-diamino pyrimidine derivatives using different concentrations of nitric acid. Concentrated nitric acid selectively produces N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations yield fused ring nitrate salts and ring-open nitrate salts . Industrial production methods may involve optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one undergoes various chemical reactions, including nitration, reduction, and substitution. Common reagents used in these reactions include nitric acid, reducing agents, and nucleophiles. For example, nitration with concentrated nitric acid produces nitramide derivatives, while reduction reactions can yield different amine derivatives . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing novel heterocyclic compounds with potential energetic properties. In biology, it may be explored for its potential as a bioactive molecule with antimicrobial or anticancer properties. In the materials science field, it can be used to develop new materials with unique electronic or optical properties .

Mechanism of Action

The mechanism of action of 6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one involves interactions with specific molecular targets and pathways. For example, its nitramide derivatives may interact with enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar compounds to 6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one include other fused heterocyclic systems such as [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives are often used in materials science for their electronic properties .

Properties

CAS No.

13300-86-2

Molecular Formula

C4H4N4O2

Molecular Weight

140.102

IUPAC Name

3,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one

InChI

InChI=1S/C4H4N4O2/c9-4-2-3(5-1-6-4)8-10-7-2/h1-2,7H,(H,5,6,8,9)

InChI Key

YSOKZOKZYWDKEH-UHFFFAOYSA-N

SMILES

C1=NC(=O)C2C(=N1)NON2

Synonyms

[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one, 1,7a-dihydro- (8CI)

Origin of Product

United States

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